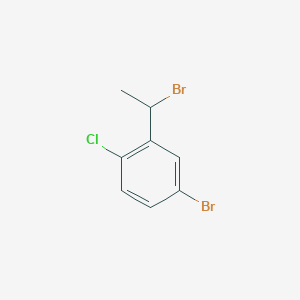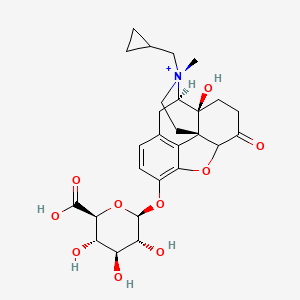![molecular formula C7H13NO2 B15296514 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is a compound that belongs to the class of bicyclic amines. These compounds are characterized by their rigid, conformationally-restricted structures, which make them valuable in various fields, including medicinal chemistry and materials science. The unique structure of this compound offers potential for diverse applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction typically involves the use of a mercury lamp and specific glassware, making it technically challenging but effective for producing the desired compound .
Analyse Chemischer Reaktionen
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in formal (3+2) cycloaddition reactions with bicyclobutanes to yield azabicyclo[2.1.1]hexanes . In contrast, reactions with N-alkylimines can lead to the formation of cyclobutenyl methanamine products through an addition/elimination sequence . Common reagents used in these reactions include Lewis acids, which facilitate the cycloaddition process .
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine has several scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of bioactive compounds . Its rigid structure and conformational restriction make it an excellent candidate for drug development, as it can improve the solubility, lipophilicity, and metabolic stability of drug molecules . In biology, the compound’s unique structure allows for the exploration of new chemical spaces and the development of novel therapeutic agents .
Wirkmechanismus
The mechanism of action of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with molecular targets through cycloaddition reactions. The compound’s rigid structure allows it to form stable complexes with various molecular targets, enhancing its efficacy in chemical and biological applications . The pathways involved in these reactions often include the formation of carbocation intermediates, which facilitate nucleophilic attack or elimination processes .
Vergleich Mit ähnlichen Verbindungen
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine can be compared to other similar compounds, such as azabicyclo[2.1.1]hexanes and cyclobutenyl methanamines . These compounds share similar structural features but differ in their reactivity and applications. For example, azabicyclo[2.1.1]hexanes are often used in medicinal chemistry due to their bioisosteric properties, while cyclobutenyl methanamines are valuable for their synthetic versatility . The unique combination of stability, reactivity, and conformational restriction makes this compound a distinct and valuable compound in various scientific fields .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C7H13NO2/c1-9-5-7-2-6(8,3-7)4-10-7/h2-5,8H2,1H3 |
InChI-Schlüssel |
WZQRBLBOKUHURS-UHFFFAOYSA-N |
Kanonische SMILES |
COCC12CC(C1)(CO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)
![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)
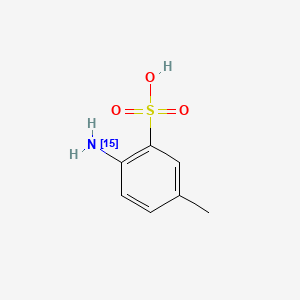
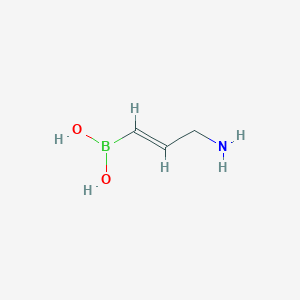
![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)
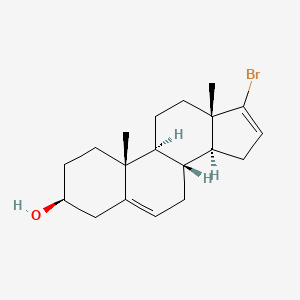
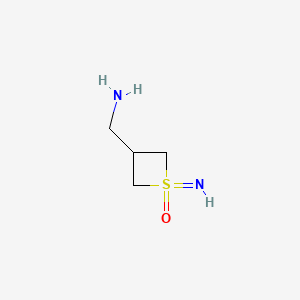
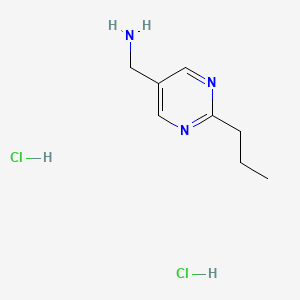
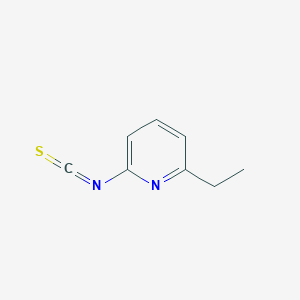
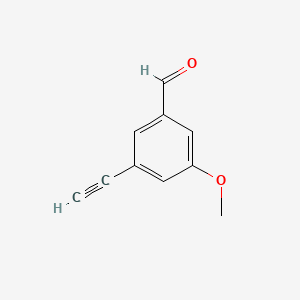
![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
